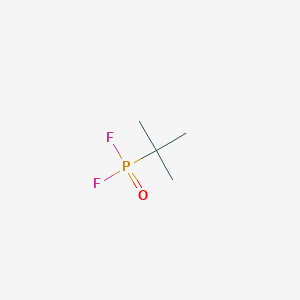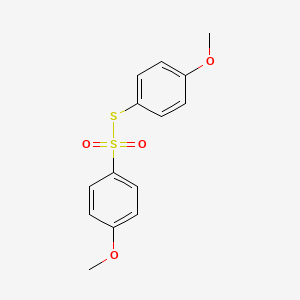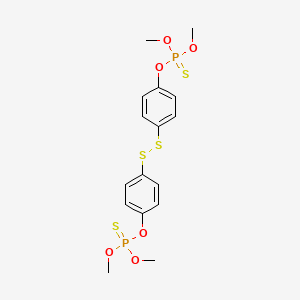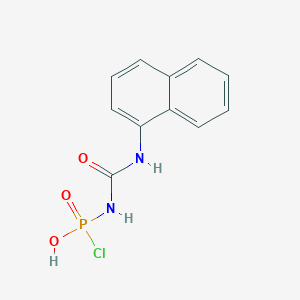
tert-Butylphosphonic difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butylphosphonic difluoride is an organophosphorus compound with the chemical formula (CH₃)₃COPF₂ It is a derivative of phosphonic acid where the hydrogen atoms are replaced by tert-butyl and fluorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
tert-Butylphosphonic difluoride can be synthesized through several methods. One common approach involves the reaction of tert-butylphosphonic acid with a fluorinating agent such as sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound while minimizing the risk of side reactions and decomposition.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butylphosphonic difluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles such as hydroxide or alkoxide ions.
Hydrolysis: In the presence of water, this compound can hydrolyze to form tert-butylphosphonic acid and hydrogen fluoride.
Oxidation and Reduction: While less common, it can undergo oxidation to form phosphonic acid derivatives or reduction to form phosphine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Hydrolysis: This reaction typically occurs in aqueous solutions at room temperature.
Oxidation and Reduction: Strong oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed
Substitution: Products include tert-butylphosphonic acid derivatives.
Hydrolysis: The primary products are tert-butylphosphonic acid and hydrogen fluoride.
Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
tert-Butylphosphonic difluoride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonic acid derivatives.
Biology: Its derivatives are studied for their potential use as enzyme inhibitors or as probes for studying biological processes.
Medicine: Research is ongoing into its potential use in drug development, particularly for targeting specific enzymes or pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which tert-butylphosphonic difluoride exerts its effects depends on the specific application. In chemical reactions, it acts as a source of the phosphonic difluoride group, which can participate in various transformations. In biological systems, its derivatives may interact with enzymes or other molecular targets, inhibiting their activity or altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butylphosphonic acid: Similar in structure but lacks the fluorine atoms.
Diethylphosphonic difluoride: Contains ethyl groups instead of tert-butyl groups.
Phosphonic acid: The parent compound without any organic substituents.
Uniqueness
tert-Butylphosphonic difluoride is unique due to the presence of both tert-butyl and fluorine groups, which confer distinct chemical properties. The tert-butyl group provides steric hindrance, while the fluorine atoms enhance the compound’s reactivity and stability in certain reactions.
Propriétés
Numéro CAS |
754-24-5 |
|---|---|
Formule moléculaire |
C4H9F2OP |
Poids moléculaire |
142.08 g/mol |
Nom IUPAC |
2-difluorophosphoryl-2-methylpropane |
InChI |
InChI=1S/C4H9F2OP/c1-4(2,3)8(5,6)7/h1-3H3 |
Clé InChI |
WCWYXMCSQVQYGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)P(=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-8-nitrotetrazolo[1,5-a]pyridine](/img/structure/B14742526.png)





![1-[1-(4-Chlorophenyl)octadecylidene]-2-(2,4-dinitrophenyl)hydrazine](/img/structure/B14742552.png)

![2-[Ethyl(2-hydroxyethyl)amino]-2-phenylacetic acid](/img/structure/B14742559.png)





